molecular formula C8H8ClFO3S B1396326 2-(2-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1330752-42-5

2-(2-Fluorophenoxy)ethanesulfonyl chloride

Cat. No.: B1396326
CAS No.: 1330752-42-5
M. Wt: 238.66 g/mol
InChI Key: ZJKNPRKHHAIOFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 2-fluorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(2-Fluorophenoxy)ethanesulfonyl chloride lies in medicinal chemistry. Its unique structural characteristics allow it to modify pharmacological properties of drug candidates significantly. The introduction of fluorine atoms often enhances lipophilicity , membrane permeability , and binding affinity to biological targets, which are crucial for developing effective pharmaceuticals .

Case Studies in Drug Development

  • Antimicrobial Agents : Research has shown that sulfonamide derivatives exhibit potent antimicrobial activity. For instance, compounds synthesized from this compound have demonstrated effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties .
  • Anticancer Properties : Several studies have explored the synthesis of fluorinated triazoles using sulfonyl chlorides as intermediates. These compounds have shown promising results in inhibiting cancer cell proliferation through targeted mechanisms .

Agrochemicals

In the field of agrochemicals, this compound serves as a building block for the synthesis of herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these compounds against environmental degradation.

Applications in Crop Protection

  • Herbicide Development : The incorporation of sulfonyl groups into herbicides has been linked to improved selectivity and reduced toxicity to non-target species. Research has indicated that fluorinated herbicides can effectively control a broader spectrum of weeds while minimizing environmental impact .

Functional Materials

The compound also finds applications in the development of functional materials, particularly in polymer chemistry and material sciences.

Synthesis of Advanced Materials

  • Polymer Modifications : this compound can be used to modify polymers to enhance their thermal stability and mechanical properties. This is particularly relevant in creating materials for high-performance applications such as electronics and aerospace .
  • Surface Coatings : The compound's reactivity allows it to be used in creating specialized coatings that impart hydrophobic or oleophobic properties to surfaces, which are useful in various industrial applications.

Synthetic Methods

The synthesis of this compound typically involves the reaction of 2-fluorophenol with ethanesulfonyl chloride under controlled conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial-scale applications.

Environmental Considerations

Recent advancements focus on environmentally friendly synthetic routes that minimize waste and hazardous byproducts. Techniques utilizing greener solvents and catalysts are being explored to enhance sustainability in the production of sulfonyl chlorides .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAntimicrobial agents, anticancer drugsEnhanced drug efficacy through fluorination
AgrochemicalsHerbicides, pesticidesImproved selectivity and reduced toxicity
Functional MaterialsPolymer modifications, surface coatingsEnhanced durability and specialized properties

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)ethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds . This property makes it useful in modifying biological molecules and studying their interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Biological Activity

Overview

2-(2-Fluorophenoxy)ethanesulfonyl chloride, with the CAS number 1330752-42-5, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by a fluorophenoxy group attached to an ethanesulfonyl moiety, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C8H8ClF O2S
  • Molecular Weight : 218.67 g/mol
  • Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism can lead to modulation of various biological pathways, including:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with amino acids in active sites, leading to the inhibition of enzymes.
  • Interaction with Receptors : The fluorophenoxy moiety may enhance binding affinity to specific receptors, potentially influencing signaling pathways.

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to possess antibacterial and antifungal activities due to their ability to disrupt cellular functions in pathogens.

Anticancer Activity

Sulfonyl compounds have been investigated for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of enzyme activity

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent.
  • Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. This suggests that the compound may act as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(2-fluorophenoxy)ethanesulfonyl chloride in laboratory settings?

  • Acute Hazards : Direct contact causes severe skin/eye irritation and burns. Inhalation irritates respiratory pathways .
  • Chronic Risks : Limited data on carcinogenicity or reproductive toxicity; precautionary measures are advised due to structural analogs (e.g., 2-chloroethanesulfonyl chloride) lacking long-term studies .
  • Mitigation Strategies :
    • Use PPE (nitrile gloves, chemical-resistant clothing, goggles).
    • Work under fume hoods with local exhaust ventilation.
    • Store in cool, dry, inert environments away from water, bases, and oxidizers (e.g., peroxides, nitrates) .
    • Implement emergency protocols: Immediate washing for skin/eye exposure, contaminated clothing removal .

Q. How can researchers synthesize this compound, and what are key reaction conditions?

  • Synthetic Route : Likely involves nucleophilic substitution of 2-fluorophenol with ethanesulfonyl chloride derivatives.
  • Critical Conditions :
    • Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
    • Controlled temperatures (0–25°C) to avoid exothermic decomposition.
    • Catalytic bases (e.g., pyridine) to absorb HCl byproducts .
  • Purification : Column chromatography or distillation under reduced pressure to isolate the sulfonyl chloride .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm fluorine coupling patterns and sulfonyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~222.58 [M+^+]) .
  • FT-IR : Peaks at 1370–1390 cm1^{-1} (S=O asymmetric stretch) and 1160–1180 cm1^{-1} (S=O symmetric stretch) .
  • Elemental Analysis : Validate purity (>95%) and rule out hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Insight : The fluorine atom increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., ethanesulfonyl chloride) using stopped-flow techniques.
  • Computational Analysis : Density Functional Theory (DFT) models show enhanced partial positive charge on the sulfur atom due to inductive effects .

Q. What decomposition pathways are observed under varying storage conditions, and how can stability be optimized?

  • Hydrolysis : Rapid degradation in humid environments to 2-(2-fluorophenoxy)ethanesulfonic acid. Kinetic studies show t1/2_{1/2} < 24 hours at 40% humidity .
  • Thermal Stability : Decomposes above 110°C, releasing SO2_2 and HF. Thermogravimetric analysis (TGA) recommended for safe handling thresholds .
  • Stabilization : Add desiccants (molecular sieves) and store under inert gas (argon) .

Q. How can contradictory data on sulfonyl chloride reactivity be resolved in cross-coupling reactions?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from trace moisture or palladium catalyst poisoning.
  • Troubleshooting :
    • Pre-dry reagents and solvents (e.g., THF over Na/benzophenone).
    • Use Pd(PPh3_3)4_4 instead of Pd(OAc)2_2 for improved stability .
    • Monitor reaction progress via 19^{19}F NMR to detect intermediate fluorophenoxy byproducts .

Q. What computational models predict the environmental fate of this compound?

  • EPI Suite Analysis : Estimated logP = 2.1 indicates moderate hydrophobicity; potential bioaccumulation in aquatic organisms.
  • Hydrolysis Half-Life : EPIWEB predicts t1/2_{1/2} = 6 hours in pH 7 water, aligning with experimental data .
  • Toxicity Prediction : ECOSAR classifies the compound as "toxic to aquatic life" (LC50_{50} < 10 mg/L for fish) .

Properties

IUPAC Name

2-(2-fluorophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNPRKHHAIOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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